molecular formula C10H10N2O2 B1419770 Methyl 5-amino-1H-indole-3-carboxylate CAS No. 686747-19-3

Methyl 5-amino-1H-indole-3-carboxylate

Cat. No.: B1419770
CAS No.: 686747-19-3
M. Wt: 190.2 g/mol
InChI Key: OYGOYLXTHMHOHW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position. The molecular formula of this compound is C10H10N2O2.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . Additionally, this compound can form hydrogen bonds with various enzymes, potentially inhibiting their activity and affecting metabolic pathways .

Cellular Effects

This compound has significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . This compound may also affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of this compound on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects . Additionally, the interaction of this compound with metabolic enzymes can affect metabolite levels and metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential side effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity . Additionally, the subcellular distribution of this compound can influence its potential therapeutic applications and side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (Et3N).

Major Products:

Scientific Research Applications

Methyl 5-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 5-amino-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-nitro-1H-indole-3-carboxylate: Differing by the presence of a nitro group instead of an amino group.

    Methyl 5-hydroxy-1H-indole-3-carboxylate: Differing by the presence of a hydroxy group instead of an amino group.

    Methyl 5-bromo-1H-indole-3-carboxylate: Differing by the presence of a bromo group instead of an amino group.

Uniqueness: The presence of the amino group at the 5-position imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-amino-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGOYLXTHMHOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666432
Record name Methyl 5-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686747-19-3
Record name Methyl 5-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-methylbenzenesulphonyl chloride (124 mg, 0.552 mmol) in dichloromethane (4 mL) was added pyridine (100 μL, 1.3 mmol) and the mixture was stirred under N2 for 5 min, after which time 5-amino-1H-indole-carboxylic acid methyl ester (100 mg, 0.526 mmol) was added. The resulting mixture was stirred for 1.5 h at room temperature, then saturated NaHCO3 solution (15 mL) was added and the mixture was extracted into ethyl acetate (20 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and evaporated to give a residue that was purified using flash chromatography to afford a white solid (129 mg, 65%), single spot at Rf 0.84 (ethyl acetate). mp 216.8-219.3° C., [22], HPLC purity 99+% (tR 2.07 min in 10% water-acetonitrile). 1H NMR (d6-DMSO): δ 11.91 (1H, s), 10.32 (1H, s), 8.03 (1H, d, J=3.0 Hz), 7.82 (1H, d, J=7.9 Hz), 7.70-7.67 (2H, m), 7.37-7.31 (2H, m), 6.95 (1H, dd, J=8.6, 2.0 Hz), 3.77 (3H, s), 2.65 (3H, s). LCMS: 377.09. FAB-MS (MH+, C17H15ClN2O4S): calcd 378.0441, found 378.0439.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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